![molecular formula C24H23F3N4O B10948169 4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide](/img/structure/B10948169.png)
4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also contain indole and pyrazole moieties and have similar biological activities.
Indole-3-acetic acid derivatives: These compounds contain the indole moiety and are known for their antibacterial and antifungal properties.
Uniqueness
4-(1H-indol-3-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}butanamide is unique due to the presence of both indole and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H23F3N4O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C24H23F3N4O/c1-16-12-22(30-31(16)15-17-6-4-8-19(13-17)24(25,26)27)29-23(32)11-5-7-18-14-28-21-10-3-2-9-20(18)21/h2-4,6,8-10,12-14,28H,5,7,11,15H2,1H3,(H,29,30,32) |
InChI Key |
PVMZKOCLFSLOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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